

Flow Cytometry Analysis of Apoptosis Induced by AZD6918

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD6918

Cat. No.: B1666230

[Get Quote](#)

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD6918 is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] The Trk signaling pathway, particularly through TrkB, is crucial for the survival and proliferation of certain cancer cells, including neuroblastoma.[2][3][4] Inhibition of Trk signaling by **AZD6918** has been shown to induce apoptosis, making it a compound of interest in cancer therapeutics.[1][2][3] This document provides detailed application notes and protocols for the analysis of **AZD6918**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay:

Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the

nucleus.[5][7] By using a combination of fluorescently labeled Annexin V and PI, flow cytometry can distinguish between three populations of cells:

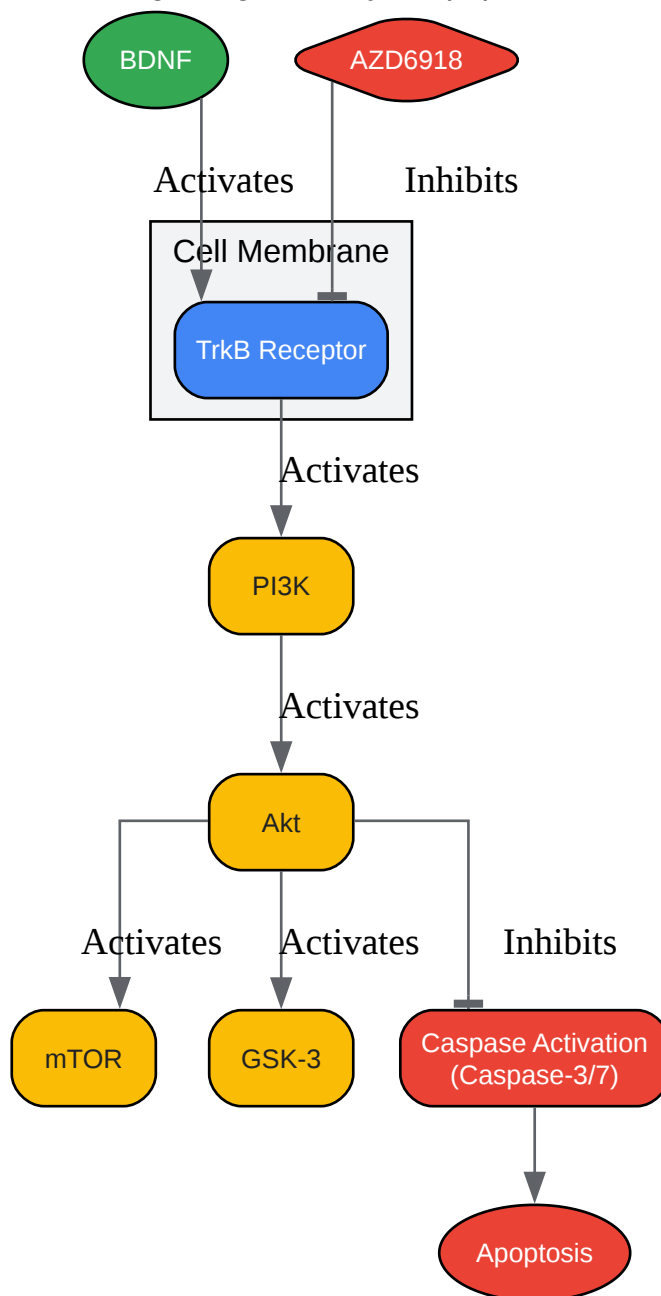
- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mechanism of Action of AZD6918 and its Role in Apoptosis

AZD6918 functions as a selective Trk tyrosine kinase inhibitor. In cancer cells that overexpress TrkB, such as certain neuroblastomas, the binding of its ligand, brain-derived neurotrophic factor (BDNF), activates the TrkB receptor. This activation triggers downstream signaling cascades, most notably the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[2]

AZD6918 competitively inhibits the tyrosine kinase activity of the TrkB receptor, thereby blocking the downstream activation of the PI3K/Akt signaling pathway. This inhibition leads to a decrease in the phosphorylation of Akt and its downstream targets, such as mTOR and GSK-3. [2] The suppression of these pro-survival signals ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of effector caspases like caspase-3 and caspase-7, culminating in programmed cell death.[2]

AZD6918 Signaling Pathway in Apoptosis Induction

[Click to download full resolution via product page](#)

Caption: AZD6918 inhibits the TrkB receptor, leading to apoptosis.

Experimental Protocols

This section provides a detailed protocol for the induction of apoptosis in a neuroblastoma cell line (e.g., SH-SY5Y) with **AZD6918** and subsequent analysis by flow cytometry using Annexin

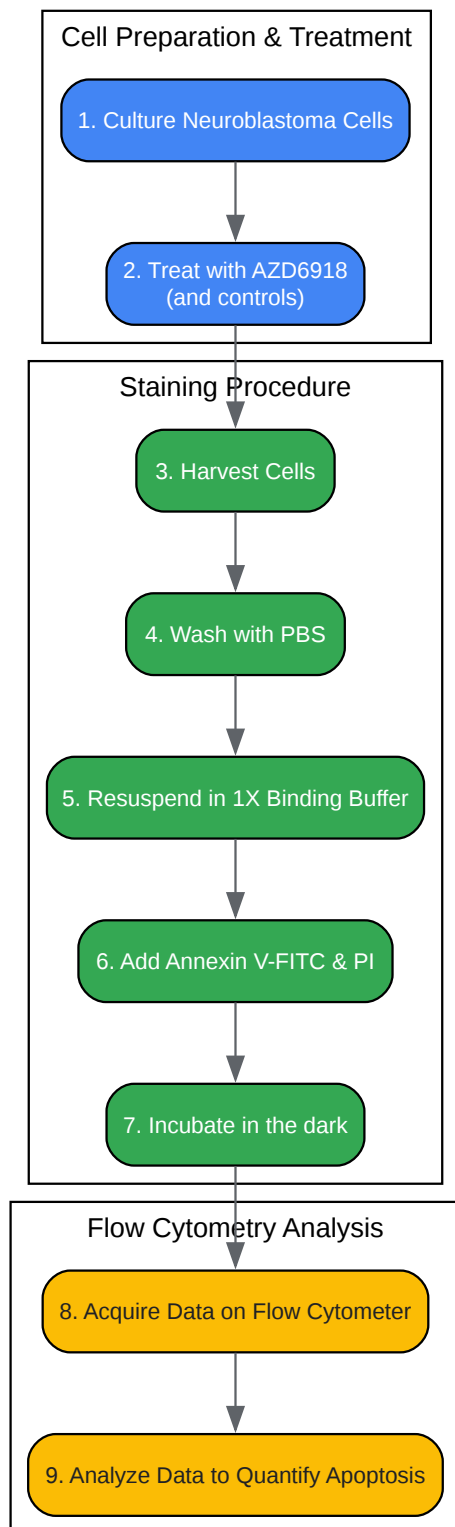
V and PI staining.

Materials and Reagents

- Neuroblastoma cell line (e.g., SH-SY5Y)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **AZD6918** (stock solution prepared in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer tubes
- Microcentrifuge
- Flow cytometer

Experimental Workflow

Flow Cytometry Workflow for AZD6918-Induced Apoptosis

[Click to download full resolution via product page](#)

Caption: Workflow for analyzing **AZD6918**-induced apoptosis via flow cytometry.

Step-by-Step Protocol

- Cell Seeding:
 - Seed neuroblastoma cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
 - Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment with **AZD6918**:
 - Prepare serial dilutions of **AZD6918** in complete culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50 µM).
 - Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of **AZD6918** used.
 - Also, include an untreated control.
 - Remove the old medium from the cells and add the medium containing the different concentrations of **AZD6918** or the vehicle control.
 - Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
- Cell Harvesting:
 - Carefully collect the culture medium, which may contain detached apoptotic cells.
 - Wash the adherent cells with PBS.
 - Add Trypsin-EDTA to detach the adherent cells.
 - Combine the detached cells with the previously collected culture medium.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
- Staining:

- Discard the supernatant and wash the cell pellet twice with cold PBS.
- Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
- Resuspend the cell pellet in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- After incubation, add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer immediately after staining.
 - Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the appropriate compensation and gates.
 - Acquire at least 10,000 events per sample.
 - Analyze the data using appropriate software to determine the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of **AZD6918**.

Note: The following data is illustrative and represents typical results obtained from such an experiment. Specific values will vary depending on the cell line, experimental conditions, and incubation time.

Table 1: Percentage of Apoptotic and Necrotic Neuroblastoma Cells after 48-hour Treatment with **AZD6918**

Treatment Group	Viable Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Untreated Control	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
Vehicle Control (DMSO)	94.8 ± 2.5	2.8 ± 0.9	2.4 ± 0.6
AZD6918 (0.1 µM)	88.5 ± 3.2	7.1 ± 1.5	4.4 ± 1.1
AZD6918 (1 µM)	72.3 ± 4.5	18.4 ± 2.8	9.3 ± 1.9
AZD6918 (10 µM)	45.6 ± 5.1	35.8 ± 4.2	18.6 ± 3.5
AZD6918 (50 µM)	15.2 ± 3.8	48.9 ± 5.5	35.9 ± 4.8

Troubleshooting

- High background staining in the negative control: This could be due to excessive trypsinization, rough handling of cells, or a high percentage of dead cells in the initial population. Ensure gentle cell handling and optimize the cell harvesting procedure.
- Weak Annexin V staining: This may be due to insufficient calcium in the binding buffer or a short incubation time. Ensure the binding buffer is prepared correctly and consider increasing the incubation time.
- High PI positivity in all samples: This could indicate a widespread loss of membrane integrity due to factors other than late-stage apoptosis, such as mechanical stress or toxicity of the solvent.

By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to quantify and characterize the apoptotic effects of **AZD6918** on cancer cells, providing valuable insights for drug development and cancer research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Identification of novel candidate compounds targeting TrkB to induce apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TrkA induces apoptosis of neuroblastoma cells and does so via a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Flow Cytometry Analysis of Apoptosis Induced by AZD6918]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666230#flow-cytometry-analysis-of-apoptosis-with-azd6918]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com